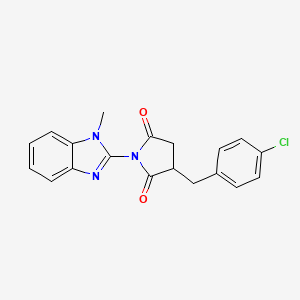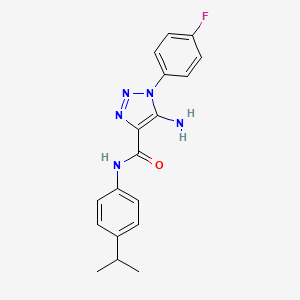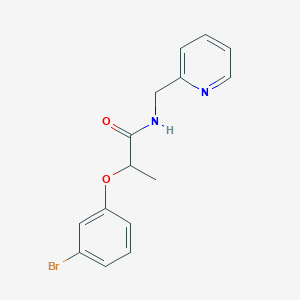![molecular formula C22H16BrF3N2S B4997032 4-(4-biphenylyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B4997032.png)
4-(4-biphenylyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-biphenylyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine hydrobromide is a chemical compound that has gained significant interest in scientific research for its potential applications in various fields. This compound is a thiazole derivative that exhibits unique properties, making it a promising candidate for drug development and other research applications.
作用機序
The mechanism of action of 4-(4-biphenylyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine hydrobromide involves the inhibition of enzymes. It has been shown to inhibit various enzymes, including protein tyrosine phosphatases, which play a crucial role in regulating cellular signaling pathways. Additionally, it has also been shown to inhibit the activity of various kinases, which are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, it has been shown to exhibit cytotoxic activity against cancer cells, indicating its potential as an anti-cancer agent. Additionally, it has also been shown to exhibit anti-inflammatory activity, making it a potential candidate for the development of anti-inflammatory drugs.
実験室実験の利点と制限
The advantages of using 4-(4-biphenylyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine hydrobromide in lab experiments include its potent inhibitory activity against enzymes, making it a promising candidate for the development of enzyme inhibitors. Additionally, it exhibits unique properties that make it a valuable tool for studying various biological processes.
The limitations of using this compound in lab experiments include its potential toxicity and limited solubility in water. Additionally, the synthesis of this compound is relatively complex and requires specialized equipment and expertise.
将来の方向性
There are several future directions for the study of 4-(4-biphenylyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine hydrobromide. One potential direction is the development of this compound as an anti-cancer agent. Further studies are needed to determine its efficacy and safety in vivo.
Another potential direction is the development of this compound as an anti-inflammatory agent. Studies have shown that it exhibits anti-inflammatory activity, making it a potential candidate for the development of new anti-inflammatory drugs.
Finally, further studies are needed to elucidate the biochemical and physiological effects of this compound. This will help to determine its potential applications in various fields and guide future research efforts.
合成法
The synthesis of 4-(4-biphenylyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine hydrobromide involves a series of chemical reactions. The starting materials for the synthesis are 4-biphenylboronic acid, 3-(trifluoromethyl)benzaldehyde, and 2-aminothiazole. The reaction involves the use of a palladium catalyst, which facilitates the coupling reaction between the starting materials. The final product is obtained in the form of a hydrobromide salt.
科学的研究の応用
This compound has been extensively studied for its potential applications in drug development. It exhibits potent inhibitory activity against various enzymes, making it a promising candidate for the development of enzyme inhibitors. Additionally, it has also been studied for its potential as an anti-cancer agent, as it exhibits cytotoxic activity against cancer cells.
特性
IUPAC Name |
4-(4-phenylphenyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15F3N2S.BrH/c23-22(24,25)18-7-4-8-19(13-18)26-21-27-20(14-28-21)17-11-9-16(10-12-17)15-5-2-1-3-6-15;/h1-14H,(H,26,27);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMWNYFORWQODIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)NC4=CC=CC(=C4)C(F)(F)F.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrF3N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(2-methylphenoxy)ethyl]-2-[(4-methylphenoxy)methyl]benzamide](/img/structure/B4996953.png)

![(2-methoxyethyl)[2-(2-naphthyloxy)ethyl]amine oxalate](/img/structure/B4996966.png)
![2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(2,5-difluorobenzyl)-5-methoxybenzamide](/img/structure/B4996974.png)
![N'-{4-[1-(3-chlorophenyl)-1H-pyrazol-4-yl]-2-pyrimidinyl}-N,N-dimethyl-1,2-ethanediamine](/img/structure/B4996980.png)
![3-[(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylamino)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4996993.png)



![4-[3-(1-ethyl-1H-pyrazol-3-yl)phenyl]pyridine](/img/structure/B4997018.png)
![2-butyl-5-(4-fluorophenyl)-5,6,11,11a-tetrahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indole-1,3(2H)-dione](/img/structure/B4997023.png)
![1-(4-methoxyphenyl)-5-[4-(methylthio)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4997026.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B4997038.png)
![2-(3,5-dibromo-4-hydroxybenzylidene)-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4997058.png)